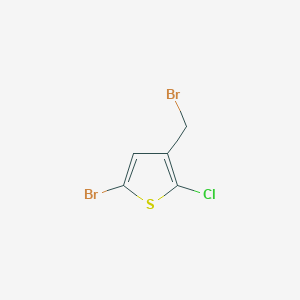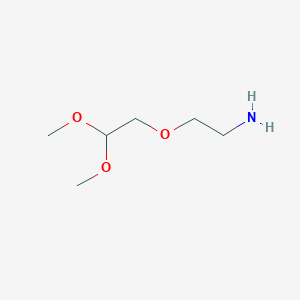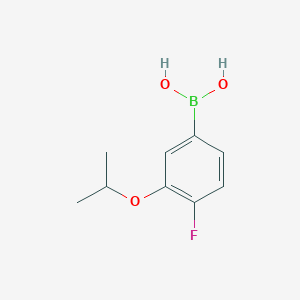![molecular formula C11H15NO3S B1442015 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1301768-20-6](/img/structure/B1442015.png)
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Vue d'ensemble
Description
“7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine” is a chemical compound with the CAS Number: 927871-76-9. It has a molecular weight of 209.31 . The IUPAC name for this compound is 7-methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NOS/c1-12-5-6-14-11-4-3-10 (13-2)7-9 (11)8-12/h3-4,7H,5-6,8H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthetic Approaches : The synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine, which shares a core structure with biologically active molecules such as JTV-519 and S107, has been improved through efficient and scalable methods. A notable approach involves starting with 4-methoxythiophenol and employing acyliminium cyclization, yielding the target product in four steps with 68% overall yield, representing a significant enhancement over previous methods (Deng et al., 2017).
Chemical Transformations : Novel transformations of N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxides through 1,3-dipolar cycloaddition with benzonitrile oxide have been reported, leading to the production of isoxazoline spiro adducts with high regioselectivity and notable diastereoselectivity in certain cases (Ryan et al., 2014).
Potential Medicinal Interest
Antimicrobial Activity : A series of 2,3-dihydrobenzo[b][1,4]thiazepines with substituted phenyl groups exhibited notable antibacterial and antifungal activities, comparable in some instances to standard drugs such as ciprofloxacin and fluconazole, highlighting their potential as antimicrobial agents (Kumar et al., 2013).
Anticonvulsant Activity : Investigations into 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives have identified compounds with promising anticonvulsant activity. Notably, one derivative demonstrated significant efficacy and safety in preclinical models, suggesting potential therapeutic applications in epilepsy treatment (Zhang et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
7-methoxy-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8-5-9-6-10(15-2)3-4-11(9)16(13,14)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJJYXVXADGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)







![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)
![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)
![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)